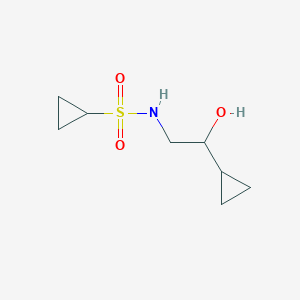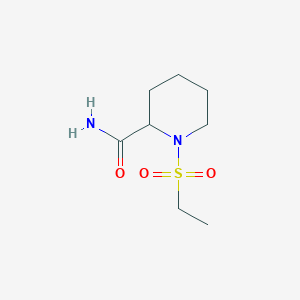![molecular formula C12H12ClNO2 B7595056 [5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)
[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CFM-2 is a furan derivative that has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of [5-[(2-Chloroanilino)methyl]furan-2-yl]methanol is not fully understood, but it is believed to involve the modulation of several key pathways in the body. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to block the activation of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in the transmission of pain signals in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to reduce oxidative stress and improve mitochondrial function. These effects suggest that this compound may have potential therapeutic applications beyond its anti-inflammatory and analgesic properties.
実験室実験の利点と制限
One advantage of [5-[(2-Chloroanilino)methyl]furan-2-yl]methanol is its high yield and purity, which makes it suitable for use in lab experiments. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a safer alternative to other anti-inflammatory and analgesic drugs. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on [5-[(2-Chloroanilino)methyl]furan-2-yl]methanol. One area of interest is the development of new drugs based on this compound that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications beyond its anti-inflammatory and analgesic effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for the development of new drugs for the treatment of inflammatory and pain-related conditions.
合成法
The synthesis of [5-[(2-Chloroanilino)methyl]furan-2-yl]methanol involves a multi-step process that starts with the reaction between 2-chloroaniline and furfural. This reaction produces the intermediate compound 5-[(2-chloroanilino)methyl]furfural, which is then reduced to this compound using sodium borohydride as a reducing agent. The final product is obtained in high yield and purity, making it suitable for further research and development.
科学的研究の応用
[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol has been the subject of several scientific studies that have investigated its potential therapeutic properties. One study found that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that this compound has analgesic effects by blocking the activation of pain receptors in the body. These findings suggest that this compound has the potential to be developed into a new class of drugs for the treatment of inflammatory and pain-related conditions.
特性
IUPAC Name |
[5-[(2-chloroanilino)methyl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-11-3-1-2-4-12(11)14-7-9-5-6-10(8-15)16-9/h1-6,14-15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTAGPDIUOVHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(O2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)
![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)
![3-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7594996.png)

![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)


![6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7595019.png)
![4-[[[3-(Methoxymethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7595023.png)

![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)